molecular formula C5H8ClN3O B578786 (6-Aminopyrimidin-4-yl)methanol hydrochloride CAS No. 1365991-89-4

(6-Aminopyrimidin-4-yl)methanol hydrochloride

Cat. No. B578786
CAS RN: 1365991-89-4
M. Wt: 161.589
InChI Key: HKCKUOFNNBPEGO-UHFFFAOYSA-N
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Description

“(6-Aminopyrimidin-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number 1365991-89-4 . It has a linear formula of C5H8ClN3O . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7N3O.ClH/c6-5-1-4(2-9)7-3-8-5;/h1,3,9H,2H2,(H2,6,7,8);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 161.59 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Thermodynamic Study

A study by Yao, Xia, and Li (2017) explores the solubility of related pyrimidine derivatives in various organic solvents across different temperatures. This research is foundational for understanding the solvation and crystallization processes of pyrimidine compounds, which can be critical for their applications in pharmaceutical synthesis and material science. The study also delves into the thermodynamic properties of these solutions, providing insights into the energetics of solute-solvent interactions (Ganbing Yao, Zhanxiang Xia, & Zhihui Li, 2017).

Structural and Magnetic Properties

Research by Osanai, Ishida, and Nogami (2005) investigates the complexation of Cu(NO3)2 with 4-aminopyrimidine in methanol, leading to the formation of a copper(II) complex with significant antiferromagnetic interaction. This work highlights the potential of pyrimidine derivatives in the development of magnetic materials and their applications in molecular electronics and spintronics (Keita Osanai, T. Ishida, & T. Nogami, 2005).

Synthesis and Process Research

Lei-ming's (2012) research focuses on the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the production of the anticancer drug dasatinib. This study underscores the relevance of pyrimidine derivatives in pharmaceutical manufacturing, detailing the optimization of synthesis conditions to improve yield and efficiency (Guo Lei-ming, 2012).

Catalytic Degradation and Environmental Applications

Sabadie (2002) examines the alcoholysis and hydrolysis of nicosulfuron, an herbicide, revealing the breakdown of its urea part and the formation of aminopyrimidine during these processes. This research contributes to understanding the environmental degradation of herbicides and could inform the development of more eco-friendly agricultural chemicals (J. Sabadie, 2002).

Crystal Structure and Catalytic Applications

Chen, Huang, Cai, Han, and Deng (2015) discuss the synthesis and characterization of organic–inorganic hybrids involving silicomolybdenate/silicotungstate and 2-aminopyrimidine. These hybrids exhibit catalytic activity in the oxidation of methanol, highlighting potential applications in environmental protection and industrial catalysis (Xiao-Miao Chen, Yi-lan Huang, Q. Cai, Yuzhe Han, & Q. Deng, 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

(6-aminopyrimidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5-1-4(2-9)7-3-8-5;/h1,3,9H,2H2,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCKUOFNNBPEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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